molecular formula C20H26O4 B4999603 1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B4999603
M. Wt: 330.4 g/mol
InChI Key: HTSMQIBNYANNMA-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by its complex structure, which includes an ethoxy group, multiple ethoxyethoxy linkages, and an ethylphenoxy group attached to a benzene ring. Its unique structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethoxy and ethylphenoxy groups. The reaction conditions often require the presence of strong electrophiles and catalysts to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene is unique due to its specific arrangement of ethoxy and ethylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-ethoxy-3-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-17-8-5-6-11-20(17)24-15-13-21-12-14-23-19-10-7-9-18(16-19)22-4-2/h5-11,16H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMQIBNYANNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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